1-Allylsulfanyl-2,5-dimethylbenzene

Description

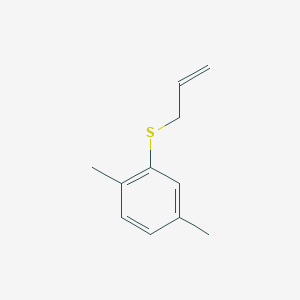

1-Allylsulfanyl-2,5-dimethylbenzene (CAS: 20032-57-9) is an organosulfur compound with the molecular formula C₁₁H₁₄S and a molecular weight of 178.29 g/mol. It features an allylsulfanyl (-S-CH₂CHCH₂) group at position 1 and methyl groups at positions 2 and 5 on the benzene ring. Its sulfur-containing structure enables participation in diverse reactions, such as thiol-ene click chemistry or oxidation processes, making it valuable for functionalizing complex molecules.

Properties

IUPAC Name |

1,4-dimethyl-2-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14S/c1-4-7-12-11-8-9(2)5-6-10(11)3/h4-6,8H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRJBGNNSQTSON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-2,5-dimethylbenzene can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylbenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The allyl group is introduced via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. Industrial methods often prioritize cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-2,5-dimethylbenzene undergoes various chemical reactions, including:

Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reduction of the allylsulfanyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as a solvent.

Reduction: LiAlH4, tetrahydrofuran (THF) as a solvent.

Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride) as catalysts.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

1-Allylsulfanyl-2,5-dimethylbenzene serves as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for:

- Synthesis of Complex Molecules : It is used as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Reagent in Organic Reactions : The compound's reactivity allows it to function as a reagent in diverse organic transformations.

Biological Research

Recent studies have indicated potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antibacterial properties against various pathogens. For instance, studies have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| E. coli | 25 | 50 |

| S. aureus | 30 | 40 |

- Antifungal Properties : The compound has also shown promise in inhibiting fungal growth, making it a candidate for further exploration in antifungal drug development.

Medicine

The medicinal applications of this compound are primarily focused on its potential as a therapeutic agent:

- Drug Development : Its structural characteristics make it suitable for modifications that could enhance its pharmacological properties. Research is ongoing to evaluate its efficacy as an anti-inflammatory or analgesic agent.

- Targeted Drug Delivery Systems : The compound's ability to form complexes with various therapeutic agents may facilitate targeted delivery mechanisms in pharmaceutical formulations.

Industrial Applications

In the industrial sector, this compound finds applications in:

- Agrochemicals : It is being investigated for use in developing new pesticides or herbicides due to its biological activity against pests and pathogens.

- Specialty Chemicals : The compound is utilized as an additive in formulations that require specific chemical properties, such as enhanced stability or reactivity.

Case Studies

Several case studies highlight the practical applications of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antibacterial effects of the compound on multiple bacterial strains. Results indicated significant activity at low concentrations, suggesting its potential utility in clinical settings.

-

Synthesis of Novel Compounds :

- Researchers have successfully used this compound as a precursor to synthesize novel chroman derivatives with enhanced biological activities.

-

Environmental Applications :

- Investigations into the biodegradation pathways of this compound have revealed that certain microorganisms can metabolize it effectively, indicating potential uses in bioremediation efforts.

Mechanism of Action

The mechanism of action of 1-allylsulfanyl-2,5-dimethylbenzene depends on the specific chemical reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the benzene ring’s electron-rich nature facilitates the attack by electrophiles, leading to the formation of substituted products. The allylsulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and functional differences between 1-Allylsulfanyl-2,5-dimethylbenzene and analogous compounds:

Structural and Functional Analysis

Substituent Effects on Reactivity

- Allylsulfanyl vs. Oxygen-Containing Groups : The allylsulfanyl group in this compound introduces sulfur-based nucleophilicity, enabling thiol-ene reactions or oxidation to sulfoxides/sulfones. In contrast, methoxy and ethoxy groups in dimethoxy/ethoxy derivatives are electron-donating, altering aromatic ring reactivity toward electrophilic substitution .

- Iodo vs. Allylsulfanyl : The iodine substituent in 1-Iodo-3,5-dimethylbenzene facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the allylsulfanyl group is more suited for sulfur-specific transformations .

Physical Properties Molecular Weight: Oxygen-containing derivatives (e.g., dimethoxy: 210.29 g/mol) exhibit higher molecular weights compared to methyl-substituted analogs (178.29 g/mol), influencing boiling points and solubility . Solubility: Methoxy/ethoxy groups increase polarity, enhancing solubility in polar solvents like ethanol or acetone. Conversely, 1-Iodo-3,5-dimethylbenzene’s low solubility (0.014 g/L) restricts its use to non-aqueous systems .

Applications this compound: Primarily a scaffold for synthesizing sulfur-containing derivatives in medicinal or polymer chemistry. 1-tert-Butyl-3,5-dimethylbenzene: A non-polar solvent for extracting hydrophobic compounds due to its steric tert-butyl group . 1-Iodo-3,5-dimethylbenzene: Critical for constructing biaryl structures via Suzuki reactions .

Research Findings

- Synthetic Utility : Allylsulfanyl derivatives are increasingly used in drug discovery for introducing sulfur motifs, which are prevalent in antibiotics and antivirals .

- Commercial Availability : this compound and its analogs are often discontinued commercially, highlighting the need for custom synthesis (e.g., via nucleophilic aromatic substitution) .

Biological Activity

1-Allylsulfanyl-2,5-dimethylbenzene, also known as 1-allyl-2,5-dimethylthiobenzene, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial, antifungal, and other relevant activities.

- Molecular Formula : C10H12S

- Molecular Weight : 168.27 g/mol

- Structure : The compound features an allyl group attached to a thiol group on a dimethylbenzene ring, which contributes to its reactivity and biological activity.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

Research has shown that this compound possesses antifungal properties. It has been particularly effective against fungi such as Candida species:

| Fungus | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 20 mm |

| Aspergillus niger | 15 mm |

The compound's mechanism of action appears to involve disrupting cell membrane integrity, leading to cell death .

The biological activity of this compound is attributed to its ability to form reactive sulfur species that can interact with cellular components. The thiol group in the compound can form disulfide bonds with proteins, potentially altering their function and leading to microbial cell death .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various biological assays:

- Study on Antimicrobial Efficacy : A study assessed the compound's efficacy against multi-drug resistant strains of bacteria. Results showed a notable reduction in bacterial growth compared to control groups, highlighting its potential as an alternative treatment option .

- Fungal Inhibition Study : Another research focused on the antifungal properties of the compound against clinical isolates of Candida. The study found that treatment with this compound significantly reduced fungal load in vitro and in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.